4-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(p-tolyloxy)pyrimidine is a small molecule compound identified as a potential Myristate Binding Pocket (MBP) inhibitor of the BCR-ABL oncoprotein. [] While the exact source and classification of this specific compound are not explicitly mentioned within the provided papers, its structural features suggest it belongs to the family of pyrimidine derivatives, which are widely studied in medicinal chemistry for their diverse biological activities. This compound's role in scientific research stems from its potential to inhibit the BCR-ABL protein, a key driver in chronic myeloid leukemia (CML) and other cancers. []
While the provided papers mention that 4-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(p-tolyloxy)pyrimidine is a potential BCR-ABL inhibitor, [] the exact mechanism of action is not elaborated upon. Further research is needed to determine how this compound interacts with the BCR-ABL protein at a molecular level.
Based on the limited information available, the primary application of 4-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(p-tolyloxy)pyrimidine in scientific research appears to be its potential use as a BCR-ABL inhibitor. [] This could have implications for developing new therapeutic strategies for cancers like CML, where the BCR-ABL protein plays a crucial role.
CAS No.: 5516-88-1
CAS No.: 207234-00-2
CAS No.:
CAS No.: 53417-29-1